3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid” is a complex organic compound. It is characterized by a bicyclo[3.1.0]hexane core structure, which is prevalent in natural products and synthetic bioactive compounds . This compound also possesses an all-carbon quaternary center .
Synthesis Analysis
The synthesis of such compounds involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular structure of this compound includes a carboxyl functional group, CO2H, attached to a bicyclo[3.1.0]hexane core . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with metals to produce a salt and hydrogen . They can also undergo decarboxylation reactions, which use the reactivity of the alpha carbon to increase the carbon skeleton .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . Their solubility in water decreases as the carbon chain length increases .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated innovative approaches to synthesizing azabicyclohexane derivatives, which share a core structure with 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. For instance, Kimura et al. (2015) synthesized a variety of 3-azabicylo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, highlighting a key step in creating these compounds with up to 94% yield. This method underscores the versatility and efficiency of generating azabicyclohexane derivatives, which could be applied to the synthesis of the compound (Kimura et al., 2015).
Structural and Physicochemical Properties
The study of derivatives similar to 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid reveals insights into their structural and physicochemical properties. Dziewulska-Kułaczkowska and Bartyzel (2013) explored the properties of 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a derivative of chromanone, which was characterized by various spectroscopic techniques and thermal analysis. This research provides a foundation for understanding the behavior of similar compounds under different conditions and their potential applications based on their stability and solubility (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Applications in Organic Synthesis and Medicinal Chemistry
The synthesis of azabicyclohexane derivatives opens up possibilities for their application in organic synthesis and medicinal chemistry. For example, Epstein et al. (1981) described the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, which were explored for their analgesic properties, indicating potential applications in drug development. Although this research focused on the analgesic activity, it exemplifies how similar structures can be tailored for specific biological activities, suggesting that 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid and its derivatives could have unexplored applications in medicinal chemistry (Epstein et al., 1981).
Mechanism of Action
Target of Action
The primary targets of 3-(3-methoxybenzoyl)-3-azabicyclo[31Compounds with similar structures, such as bicyclo[310]hexanes, are prevalent scaffolds in natural products and synthetic bioactive compounds . They are often used in the treatment of psychiatric disorders and cancer .
Mode of Action
It’s worth noting that the compound possesses an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This unique structure may contribute to its interaction with its targets.
Biochemical Pathways
For instance, some are involved in the biosynthesis of mycobacterial galactan .
Pharmacokinetics
The compound’s unique structure, including its all-carbon quaternary center and bicyclic scaffold, may influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to exhibit potent bioactivities .
properties
IUPAC Name |
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-10-4-2-3-8(5-10)13(16)15-7-9-6-11(9)12(15)14(17)18/h2-5,9,11-12H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJHRLGLSVZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3CC3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.